![molecular formula C29H30N4O8S B2401399 ethyl 4-(2-(3-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 866812-23-9](/img/structure/B2401399.png)
ethyl 4-(2-(3-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
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Overview
Description
The compound is a complex organic molecule. It contains a phenethylamine moiety, which is a common structure in many pharmaceuticals and natural compounds . The compound also contains a thieno[3,2-d]pyrimidin-1(2H)-yl moiety, which is a heterocyclic compound that is often found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound contains an ethyl group, an acetamido group, a thieno[3,2-d]pyrimidin-1(2H)-yl group, and a 3,4-dimethoxyphenethyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For instance, the amine group could participate in acid-base reactions, and the carbonyl group in the thieno[3,2-d]pyrimidin-1(2H)-yl moiety could undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide, a related compound, is a liquid at room temperature with a refractive index of 1.546 and a density of 1.074 g/mL at 25°C .Scientific Research Applications
Synthesis and Chemical Transformations
Research has shown various synthesis pathways and transformations for compounds closely related to the specified chemical, highlighting the versatility of thienopyrimidine derivatives and related structures in synthesizing new chemical entities. For instance, ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate has been synthesized and transformed through reactions with various amines and hydrazines, leading to the creation of pyrimidinones, quinolizinones, and pyranones (Bevk et al., 2001). These methodologies exemplify the potential for chemical modification and the development of compounds with novel properties.
Biological Activities and Potential Therapeutics
Studies have also explored the biological activities of thienopyrimidine derivatives and their potential as therapeutic agents. For example, dual thymidylate synthase and dihydrofolate reductase inhibitors based on the thienopyrimidine scaffold have been synthesized, showing promise as antitumor agents due to their inhibitory activities and the ability to achieve nanomolar GI50 values against tumor cells in culture (Gangjee et al., 2009). This demonstrates the therapeutic potential of compounds within this class in addressing cancer.
Antimicrobial and Antiviral Properties
Furthermore, derivatives of pyrimidinone and oxazinone fused with thiophene rings have been synthesized and shown to possess antimicrobial properties, suggesting their use in developing new antimicrobial agents (Hossan et al., 2012). Additionally, certain pyrimidin-4(3H)-one derivatives have been identified with anti-HIV-1 activity, further indicating the broad spectrum of biological activities exhibited by compounds related to the specified chemical (Novikov et al., 2004).
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O8S/c1-4-41-28(37)19-6-8-20(9-7-19)31-25(35)17-32-21-12-14-42-26(21)27(36)33(29(32)38)16-24(34)30-13-11-18-5-10-22(39-2)23(15-18)40-3/h5-10,12,14-15H,4,11,13,16-17H2,1-3H3,(H,30,34)(H,31,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGMDITVQLFGOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC)SC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(3-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate |
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